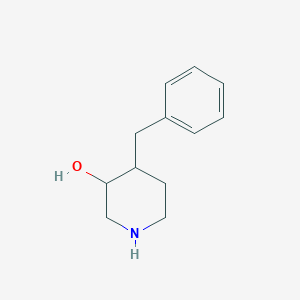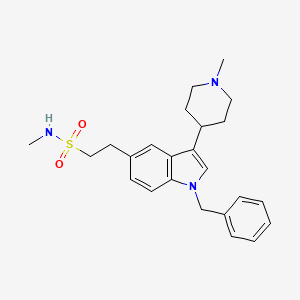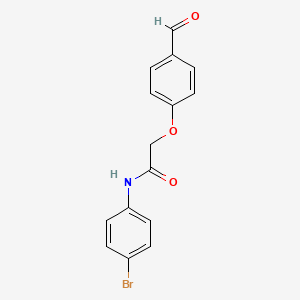![molecular formula C57H90O29 B12110101 8a-[3-[5-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12110101.png)
8a-[3-[5-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物“8a-[3-[5-[4-[3,4-二羟基-4-(羟甲基)氧杂环戊烷-2-基]氧基-3,5-二羟基氧杂环己烷-2-基]氧基-3,4-二羟基-6-甲基氧杂环己烷-2-基]氧基-4,5-二羟基氧杂环己烷-2-基]氧羰基-2,8-二羟基-4-(羟甲基)-6a,6b,11,11,14b-五甲基-3-[3,4,5-三羟基-6-(羟甲基)氧杂环己烷-2-基]氧基-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-十四氢菲-4-羧酸”是一种复杂的天然有机化合物,其特征在于多个羟基和多环结构。
准备方法
合成路线和反应条件
该化合物的合成涉及多个步骤,每个步骤都需要精确控制反应条件,以确保正确形成所需产物。该过程通常从核心多环结构的制备开始,然后依次添加糖基和羟基。关键步骤可能包括:
核心结构的形成: 这涉及环化反应以形成多环骨架。
糖基化: 通过糖苷键连接糖基,通常在酸性或碱性条件下使用糖基供体和受体。
羟基化: 使用四氧化锇或过氧化氢等试剂,通过氧化反应引入羟基。
工业生产方法
该化合物的工业生产可能涉及合成路线的优化,以最大限度地提高产率和纯度。这可能包括使用自动化合成设备、高通量筛选反应条件以及色谱和结晶等纯化技术。
化学反应分析
反应类型
该化合物可以发生各种化学反应,包括:
氧化: 使用高锰酸钾或三氧化铬等氧化剂将羟基转化为羰基。
还原: 使用硼氢化钠或氢化铝锂等还原剂将羰基还原回羟基。
取代: 使用亚硫酰氯或三溴化磷等试剂将羟基替换为其他官能团。
常用试剂和条件
氧化剂: 高锰酸钾、三氧化铬。
还原剂: 硼氢化钠、氢化铝锂。
取代试剂: 亚硫酰氯、三溴化磷。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化反应可以产生酮或醛,而还原反应通常产生醇。
科学研究应用
化学
在化学领域,该化合物可以用作合成更复杂分子的构建块。其多个官能团允许多种化学修饰,使其成为有机合成中宝贵的中间体。
生物学
在生物学研究中,该化合物的羟基化结构可以与各种生物分子相互作用,可能作为探针用于研究酶-底物相互作用或作为药物设计的支架。
医学
该化合物潜在的医学应用包括用作抗氧化剂或抗炎剂,鉴于其多个羟基可以清除自由基并调节炎症通路。
工业
在工业中,该化合物可用于开发具有特定性能的新材料,例如水凝胶或生物相容性涂层,因为其具有多羟基化性质。
作用机制
该化合物通过与各种分子靶标(包括酶和受体)相互作用来发挥其作用。其羟基可以与酶活性位点中的氨基酸残基形成氢键,可能抑制或调节酶活性。此外,该化合物的多环结构可能使其适合于受体结合口袋,从而影响信号转导通路。
相似化合物的比较
类似化合物
槲皮素: 具有抗氧化特性的黄酮类化合物。
山奈酚: 另一种以其抗炎作用而闻名的黄酮类化合物。
芦丁: 槲皮素的糖苷,具有相似的生物活性。
独特性
该化合物的独特性在于其高度羟基化的结构以及多个糖基的存在,这使其区别于槲皮素和山奈酚等更简单的黄酮类化合物。
这份详细概述全面地介绍了该化合物,包括其制备、反应、应用、作用机制以及与类似化合物的比较。
属性
IUPAC Name |
8a-[3-[5-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H90O29/c1-22-39(82-44-38(71)40(27(63)18-77-44)83-48-42(72)55(76,19-59)21-79-48)35(68)37(70)45(80-22)84-41-32(65)26(62)17-78-47(41)86-50(75)56-12-11-51(2,3)13-24(56)23-7-8-29-52(4)14-25(61)43(85-46-36(69)34(67)33(66)28(16-58)81-46)57(20-60,49(73)74)30(52)9-10-53(29,5)54(23,6)15-31(56)64/h7,22,24-48,58-72,76H,8-21H2,1-6H3,(H,73,74) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBAMPXMNQQFQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)C(=O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H90O29 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1239.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![acetic acid;2-[[1-[2-[[2-[[6-amino-2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12110024.png)








![5-(1-Phenylethyl)-5-azaspiro[2.4]heptane-4,7-dione](/img/structure/B12110090.png)

![4-Ethyl-5-(2-fluorophenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12110098.png)
